![molecular formula C20H20N4O3S B2434706 N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide CAS No. 1903678-82-9](/img/structure/B2434706.png)
N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Autoimmune diseases are a group of disorders that arise from an abnormal immune response against the body's own tissues. These diseases can affect various organs and tissues, leading to chronic inflammation and tissue damage. Current treatment options for autoimmune diseases include immunosuppressive drugs, which can have significant side effects. Therefore, there is a need for new therapeutic options that can selectively target the immune system without compromising its overall function.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research efforts have been directed towards the synthesis and structural analysis of various sulfonamide derivatives, including compounds structurally related to N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide. For instance, studies involving the synthesis of novel sulfonamide derivatives have shown promising antimicrobial activities. These compounds were synthesized through reactions involving 2-bromo-N-(phenylsulfonyl)acetamide derivatives, leading to the creation of compounds with potential for antimicrobial applications (Fahim & Ismael, 2019).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial efficacy of sulfonamide derivatives. The synthesized compounds have been shown to display good antimicrobial activity, with specific compounds exhibiting high activity towards various strains. This demonstrates the potential of these compounds in contributing to the development of new antimicrobial agents (Darwish et al., 2014).
Potential in Drug Development
Research on sulfonamide derivatives also extends to their potential in drug development for treating various diseases. For example, studies have explored the use of sulfonamide derivatives as enzyme inhibitors, revealing their ability to inhibit key enzymes involved in disease processes. This highlights the therapeutic potential of these compounds in the treatment of diseases through enzyme inhibition (Abbasi et al., 2019).
Modification for Enhanced Efficacy
Modifications of sulfonamide derivatives to enhance their pharmacological properties are a key area of research. Studies focusing on the replacement of certain functional groups within the sulfonamide structure have shown improved therapeutic efficacy and reduced toxicity, indicating the importance of structural optimization in the development of effective drugs (Wang et al., 2015).
Propiedades
IUPAC Name |
2-[(3-methylphenyl)sulfonylamino]-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-15-5-2-8-18(11-15)28(26,27)24-14-19(25)23-13-17-7-4-10-22-20(17)16-6-3-9-21-12-16/h2-12,24H,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZWMYYQPHYDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.